5-Brom-1H-Indol-2-carbaldehyd

Übersicht

Beschreibung

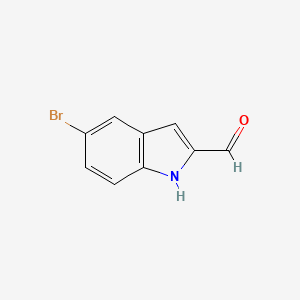

5-bromo-1H-indole-2-carbaldehyde: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound has a molecular formula of C9H6BrNO and is characterized by a bromine atom at the 5

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung für Erkrankungen der Gelenke

„5-Brom-1H-Indol-2-carbaldehyd“ kann als Reaktant bei der Entdeckung von Indol-Inhibitoren von MMP-13 verwendet werden, einem Enzym, das an der Progression von Erkrankungen der Gelenke beteiligt ist. Durch die Hemmung von MMP-13 könnten diese Verbindungen den Abbau von Knorpel bei Erkrankungen wie Arthrose möglicherweise verlangsamen oder stoppen .

Indolamin-2,3-Dioxygenase-Inhibitoren

Diese Verbindung kann auch an der Synthese von Indolyl-Ethanonen beteiligt sein, die als Inhibitoren der Indolamin-2,3-Dioxygenase (IDO) wirken. IDO spielt eine Rolle bei der Immunantwort und ist ein Ziel für die Krebsimmuntherapie, da es Tumoren hilft, dem Immunsystem zu entgehen .

Faktor-Xa-Inhibitoren

In der kardiovaskulären Forschung könnte „this compound“ zur Herstellung von cis-Diaminocyclohexan-Derivaten verwendet werden, die als Faktor-Xa-Inhibitoren eingesetzt werden. Diese Inhibitoren sind wichtig für die Entwicklung von Antikoagulanzien-Therapien zur Vorbeugung von Blutgerinnseln .

Proteomforschung

Als Werkzeug der Proteomforschung kann diese Verbindung zur Untersuchung der Proteinexpression und -interaktion verwendet werden, was entscheidend ist, um Krankheitsmechanismen zu verstehen und neue Arzneimittelziele zu entdecken .

Neurotoxin-Serotyp-A-Protease-Inhibitoren

Obwohl dies für „this compound“ nicht direkt erwähnt wird, wurden verwandte Indol-Derivate bei der Herstellung von Analoga für Botulinum-Neurotoxin-Serotyp-A-Protease-Inhibitoren verwendet. Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Botulismus und anderen Erkrankungen, die durch Neurotoxine verursacht werden .

β-Amyloid-Bildgebungssonden

Ebenso wurden Indol-Derivate bei der stereoselektiven Synthese von Dibenzylidenaceton-Derivaten als β-Amyloid-Bildgebungssonden verwendet. Diese Sonden werden zur Diagnose und Untersuchung der Alzheimer-Krankheit eingesetzt .

Antiproliferative & entzündungshemmende Mittel

Curcumin-Derivate, die aus verwandten Indol-Verbindungen hergestellt werden, haben antiproliferative und entzündungshemmende Eigenschaften gezeigt, was auf potenzielle Anwendungen in der Krebs- und Entzündungsforschung hindeutet .

Biologische und klinische Anwendungen

Indol-Derivate sind bekannt für ihre vielfältigen biologischen und klinischen Anwendungen, einschließlich ihrer Rolle als Pflanzenhormone und ihre pharmakologischen Aktivitäten, die sich aufgrund der strukturellen Ähnlichkeit mit anderen biologisch aktiven Indolen auch auf „this compound“ erstrecken könnten .

Wirkmechanismus

Target of Action

5-Bromo-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, which gives a valuable idea for treatment .

Mode of Action

The compound’s interaction with its targets results in a variety of biological activities. Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

The affected pathways and their downstream effects are diverse due to the broad-spectrum biological activities of indole derivatives . For example, some indole derivatives have shown inhibitory activity against influenza A .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific biological activity. For instance, some indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 µg/mL against Coxsackie B4 virus .

Biochemische Analyse

Biochemical Properties

5-bromo-1H-indole-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in proteomics research to study protein interactions and modifications . The compound’s aldehyde group allows it to form Schiff bases with amino groups in proteins, facilitating the study of protein structure and function. Additionally, 5-bromo-1H-indole-2-carbaldehyde can act as a substrate or inhibitor for specific enzymes, influencing their activity and providing insights into enzyme mechanisms .

Cellular Effects

The effects of 5-bromo-1H-indole-2-carbaldehyde on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 5-bromo-1H-indole-2-carbaldehyde, have been studied for their anti-inflammatory and antimicrobial properties . These compounds can modulate signaling pathways involved in inflammation and immune responses, thereby affecting gene expression and cellular functions. Furthermore, 5-bromo-1H-indole-2-carbaldehyde may impact cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .

Molecular Mechanism

At the molecular level, 5-bromo-1H-indole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, forming covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Additionally, 5-bromo-1H-indole-2-carbaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins. This modulation of gene expression can result in changes in cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-1H-indole-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-bromo-1H-indole-2-carbaldehyde is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes .

Dosage Effects in Animal Models

The effects of 5-bromo-1H-indole-2-carbaldehyde vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as anti-inflammatory and antimicrobial activities . Higher doses may lead to toxic or adverse effects. For instance, high doses of 5-bromo-1H-indole-2-carbaldehyde have been associated with cytotoxicity and organ damage in animal models . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

5-bromo-1H-indole-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body .

Transport and Distribution

The transport and distribution of 5-bromo-1H-indole-2-carbaldehyde within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s activity and function within the cells .

Subcellular Localization

5-bromo-1H-indole-2-carbaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes and signaling pathways .

Biologische Aktivität

5-Bromo-1H-indole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

5-Bromo-1H-indole-2-carbaldehyde is an indole derivative characterized by the presence of a bromine atom at the 5-position and an aldehyde functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 215.06 g/mol. The compound exhibits a pale yellow solid appearance and has been synthesized through various chemical pathways, often involving reactions with different reagents such as sodium hydride and methyl iodide .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 5-bromoindole derivatives, including 5-bromo-1H-indole-2-carbaldehyde. A notable study synthesized several 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, demonstrating superior activity compared to standard antibiotics like gentamicin and ciprofloxacin .

Table 1: Antibacterial Activity of 5-Bromoindole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria | Comparison to Standards |

|---|---|---|---|

| 7a | 0.35 | E. coli | Higher than gentamicin |

| 7b | 0.75 | P. aeruginosa | Higher than ciprofloxacin |

| 7c | 1.25 | Klebsiella pneumoniae | Comparable |

The mechanisms through which 5-bromo-1H-indole-2-carbaldehyde exerts its antibacterial effects are still being elucidated. It is hypothesized that the indole structure may interfere with bacterial protein synthesis or disrupt cell membrane integrity, leading to bacterial cell death . Furthermore, studies on related indole derivatives suggest that they may act as inhibitors of key bacterial enzymes or pathways involved in cell wall synthesis or metabolic processes .

Antiviral Potential

In addition to its antibacterial properties, there is emerging evidence that indole derivatives may possess antiviral activity. For instance, some studies have explored their potential as inhibitors of HIV integrase, a critical enzyme in the viral replication cycle. Indole derivatives have shown promise in inhibiting integrase activity, suggesting that compounds like 5-bromo-1H-indole-2-carbaldehyde could be further investigated for antiviral applications .

Case Studies

Several case studies have documented the biological activity of indole derivatives, including those related to 5-bromo-1H-indole-2-carbaldehyde:

- Antibacterial Efficacy : A study demonstrated that specific synthesized derivatives displayed remarkable antibacterial efficacy against multi-drug resistant strains of E. coli, indicating their potential as alternatives to conventional antibiotics.

- Antiviral Activity : Another investigation assessed the inhibitory effects of indole derivatives on HIV integrase, revealing IC50 values that suggest moderate potency in preventing viral replication.

- Cytotoxicity Assessment : Research into the cytotoxic effects of various indole compounds indicated that while some exhibit significant antibacterial properties, they also require careful evaluation for cytotoxicity in mammalian cells to ensure safety for therapeutic use .

Eigenschaften

IUPAC Name |

5-bromo-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABANPJKXPUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542866 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-50-4 | |

| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.